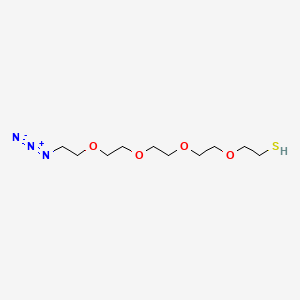

Azido-PEG4-Thiol

Description

The Strategic Significance of Azido-PEG4-Thiol in Advanced Chemical Synthesis and Bioconjugation Research

This compound is a specific type of heterobifunctional PEG linker that holds considerable strategic importance in modern chemical biology and bioconjugation research. This is due to its unique combination of an azide (B81097) (-N3) group and a thiol (-SH) group at the termini of a tetraethylene glycol (PEG4) spacer. cd-bioparticles.net This architecture allows for a two-pronged, orthogonal conjugation strategy.

The azide group is a key player in "click chemistry," a class of reactions known for being highly efficient and specific. cd-bioparticles.netmedchemexpress.com It readily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) to form a stable triazole linkage with molecules containing an alkyne group. medchemexpress.com This enables the precise attachment of the linker to a wide array of biomolecules, nanoparticles, or surfaces that have been functionalized with an alkyne. nih.gov

Simultaneously, the thiol group offers another versatile handle for conjugation. It can react specifically with maleimide-functionalized molecules to form a stable thioether bond. cd-bioparticles.netthermofisher.com This thiol-maleimide reaction is another widely used bioconjugation technique. The thiol group can also be used to form cleavable disulfide bonds or to attach the linker to gold surfaces for applications in biosensors and nanomaterials. nih.gov

The strategic value of this compound lies in this ability to perform sequential or dual "click" reactions, providing researchers with a high degree of control over the assembly of complex molecular architectures. nih.gov For instance, a biomolecule can be attached via the azide group, and then the entire conjugate can be anchored to a surface or another molecule through its thiol group. This linker is instrumental in creating sophisticated constructs for targeted drug delivery, developing hydrogels for tissue engineering, and studying protein-protein interactions. cd-bioparticles.netrsc.orgresearchgate.net Research has demonstrated its utility in the synthesis of PROTACs (PROteolysis TArgeting Chimeras) and in the functionalization of proteins for fluorescent labeling and immobilization. medchemexpress.comresearchgate.net

Conceptual Overview of this compound: Elucidating the Structure-Function Paradigm in Academic Research

The functionality of this compound is a direct consequence of its distinct molecular components: the azide group, the thiol group, and the PEG4 spacer. This structure-function relationship is central to its application in academic research.

The Azide Group (-N3): This terminal group is chemically inert to most biological molecules but highly reactive towards specific partners like alkynes or cyclooctynes (e.g., DBCO, BCN). medchemexpress.comthermofisher.com This makes it a perfect tool for bioorthogonal ligation via click chemistry. cd-bioparticles.net Its primary function is to enable the specific and stable covalent attachment of the linker to a molecule of interest that has been pre-functionalized with a corresponding alkyne. chemicalbook.com

The Thiol Group (-SH): Located at the opposite end of the linker, the thiol (or sulfhydryl) group provides a second, distinct point of attachment. cd-bioparticles.net It is highly reactive towards maleimides, forming a stable thioether linkage. thermofisher.com It can also react with other sulfhydryl-reactive groups or be used to form disulfide bonds, which are cleavable under reducing conditions. nih.gov This functionality is often exploited to attach the linker-biomolecule conjugate to another protein, a surface, or a nanoparticle. nih.govacs.org

The Polyethylene (B3416737) Glycol (PEG4) Spacer: The tetraethylene glycol chain serves as a hydrophilic and flexible spacer arm separating the azide and thiol groups. lumiprobe.com The PEG4 linker has several critical functions:

Solubility: It significantly increases the aqueous solubility of the entire conjugate, which is crucial when working with hydrophobic molecules in biological buffers. axispharm.cominterchim.fr

Biocompatibility: PEG is well-known for its low toxicity and minimal immunogenicity, making it ideal for in vivo and in vitro biological applications. chempep.com

Flexibility and Spacing: The flexible chain provides conformational freedom and reduces steric hindrance between the conjugated molecules. interchim.fr The defined length of the PEG4 unit (approximately 14 angstroms) provides precise control over the spatial separation of the linked components. lumiprobe.com

"Stealth" Properties: The PEG chain creates a hydration shell that can help to reduce non-specific protein adsorption and recognition by the immune system. chempep.com

In essence, the structure of this compound is rationally designed to provide two orthogonal chemical handles separated by a biocompatible spacer. This paradigm allows researchers to construct well-defined bioconjugates with enhanced properties, facilitating a wide range of applications from fundamental cell biology to the development of advanced therapeutic and diagnostic agents. precisepeg.comresearchgate.net

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H21N3O4S |

|---|---|

Molecular Weight |

279.36 g/mol |

IUPAC Name |

2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethanethiol |

InChI |

InChI=1S/C10H21N3O4S/c11-13-12-1-2-14-3-4-15-5-6-16-7-8-17-9-10-18/h18H,1-10H2 |

InChI Key |

WXJHTWKPNRQSLU-UHFFFAOYSA-N |

Canonical SMILES |

C(COCCOCCOCCOCCS)N=[N+]=[N-] |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Aspects of Azido Peg4 Thiol

Detailed Mechanistic Insights into Azide-Alkyne Cycloaddition Reactions Utilizing Azido-PEG4-Thiol

The azide (B81097) group of this compound is primarily exploited for its ability to participate in [3+2] cycloaddition reactions with alkynes, a cornerstone of "click chemistry." This class of reactions is prized for its high efficiency, specificity, and biocompatibility. Two major variants of this reaction are commonly employed: the copper(I)-catalyzed and the strain-promoted versions.

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and regiospecific reaction that exclusively yields 1,4-disubstituted 1,2,3-triazoles. nih.govnih.gov The azide moiety of this compound readily reacts with terminal alkynes in the presence of a copper(I) catalyst. medchemexpress.combiosyntan.de This reaction is central to many bioconjugation strategies, enabling the covalent linkage of the PEG linker to alkyne-modified molecules such as proteins, peptides, or surfaces. biosyntan.dersc.org

The mechanism of CuAAC is understood to be a stepwise process. nih.govmdpi.com The catalytic cycle is initiated by the formation of a copper(I) acetylide intermediate from the terminal alkyne. vulcanchem.comresearchgate.net The azide group of this compound then coordinates to the copper center of this intermediate. nih.govresearchgate.net This is followed by a cyclization step that forms a six-membered copper-containing ring, which then rearranges to the stable 1,2,3-triazole product, regenerating the copper(I) catalyst for subsequent cycles. nih.govvulcanchem.com The rate-determining step is often considered the formation of the azide/copper(I) acetylide complex. nih.govresearchgate.net The reaction is typically performed in aqueous or mixed aqueous/organic solvents and can be accelerated by the use of copper-coordinating ligands. rsc.orgnih.gov

Table 1: Key Features of CuAAC with this compound

| Feature | Description |

|---|---|

| Reactants | This compound (azide component), Terminal Alkyne |

| Catalyst | Copper(I) source (e.g., CuSO₄ with a reducing agent like sodium ascorbate, or CuBr) researchgate.netnih.gov |

| Product | Stable 1,4-disubstituted 1,2,3-triazole linkage |

| Regioselectivity | High (exclusively 1,4-isomer) nih.gov |

| Reaction Conditions | Typically aqueous solutions, room temperature, though can be heated to increase rate nih.gov |

| Key Mechanistic Step | Formation of a copper(I) acetylide followed by coordination of the azide nih.govresearchgate.net |

Research has demonstrated the successful use of CuAAC for conjugating PEG-azides to various molecules. For instance, studies have shown efficient conjugation of azide-functionalized PEG to alkyne-modified peptides and polymers, with high conversion rates achieved under mild conditions. nih.govnih.gov

To circumvent the potential cytotoxicity of the copper catalyst in living systems, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed. biochempeg.com This reaction involves the use of a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN), which reacts with the azide group of this compound without the need for a metal catalyst. medchemexpress.combiochempeg.comconfluore.com The driving force for this reaction is the release of ring strain in the cyclooctyne upon forming the triazole ring. biochempeg.comacs.org

The mechanism of SPAAC is a concerted [3+2] cycloaddition. The high degree of ring strain in molecules like DBCO significantly lowers the activation energy of the cycloaddition, allowing the reaction to proceed rapidly at physiological temperatures. biochempeg.combiochempeg.com This makes SPAAC an ideal bioorthogonal reaction, enabling the specific labeling of azide-tagged molecules in complex biological environments. nih.gov The azide on this compound can be selectively targeted with a DBCO-functionalized biomolecule, forming a stable triazole linkage. medchemexpress.comnih.gov

Table 2: Comparison of CuAAC and SPAAC for this compound

| Parameter | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |

|---|---|---|

| Catalyst Requirement | Requires Copper(I) catalyst nih.gov | No catalyst needed (copper-free) biochempeg.com |

| Alkyne Partner | Terminal Alkyne medchemexpress.com | Strained Cyclooctyne (e.g., DBCO, BCN) medchemexpress.combiochempeg.com |

| Biocompatibility | Limited in vivo due to copper cytotoxicity biochempeg.com | Highly biocompatible, suitable for live-cell applications nih.gov |

| Reaction Rate | Generally very fast with catalyst acs.org | Kinetics are dependent on the specific cyclooctyne used but are typically fast biochempeg.com |

| Application Scope | Broad use in organic synthesis, materials, and ex vivo bioconjugation rsc.org | Primarily used for in vivo imaging and bioorthogonal labeling nih.gov |

Thiol-Mediated Chemical Reactions Involving this compound

The thiol (-SH) group at the other end of the this compound molecule provides a second, orthogonal handle for conjugation. Thiols are nucleophilic and can participate in a variety of selective ligation reactions.

The reaction between a thiol and a maleimide (B117702) is a widely used method for bioconjugation due to its high selectivity and efficiency under physiological conditions. lumiprobe.com The thiol group of this compound undergoes a Michael-type addition to the electron-deficient double bond of a maleimide ring. medchemexpress.comscientificlabs.co.uk This reaction forms a stable thioether bond, effectively linking the this compound to a maleimide-functionalized molecule, such as a protein or antibody. lumiprobe.com

The reaction is most efficient at a pH range of 6.5-7.5, where the thiol is sufficiently deprotonated to its more nucleophilic thiolate form (-S⁻) without promoting significant hydrolysis of the maleimide ring. lumiprobe.com This pH-dependent reactivity allows for controlled conjugation. The resulting thioether linkage is very stable, making this chemistry suitable for creating robust bioconjugates. medchemexpress.com

Thiol-ene "click" chemistry refers to the addition of a thiol across a carbon-carbon double bond (an "ene"). This reaction can proceed via two primary mechanisms: a radical-mediated pathway or a nucleophilic Michael addition pathway. nih.govwikipedia.org

Radical-Mediated Thiol-Ene Reaction: This mechanism is typically initiated by light (photopolymerization) or a radical initiator. diva-portal.orgalfa-chemistry.com A thiyl radical (RS•) is generated, which then adds to an alkene. wikipedia.org The resulting carbon-centered radical abstracts a hydrogen from another thiol molecule, propagating the chain reaction and forming a thioether product. diva-portal.org This process is highly efficient and is often used to create crosslinked polymer networks and hydrogels from multi-arm PEG-thiol precursors. rsc.orgnih.gov

Nucleophilic Thiol-Michael Addition: This reaction involves the base-catalyzed addition of a nucleophilic thiolate to an electron-deficient alkene, such as an acrylate (B77674) or vinyl sulfone. nih.govwikipedia.org The reaction proceeds rapidly under mild conditions and does not require an initiator, making it attractive for in situ applications. nih.gov

The thiol group of this compound can be utilized in these reactions to conjugate the molecule to ene-functionalized surfaces or polymers, providing a method for surface modification or hydrogel formation. rsc.orgusm.edu

The thiol group has a strong affinity for the surfaces of noble metals, particularly gold. sigmaaldrich.comnih.gov This interaction leads to the spontaneous formation of a stable, semi-covalent gold-sulfur (Au-S) bond. sigmaaldrich.comacs.org When a gold substrate is exposed to a solution of this compound, the molecules will chemisorb onto the surface, forming a highly organized, densely packed layer known as a self-assembled monolayer (SAM). researchgate.netkyushu-u.ac.jpsigmaaldrich.com

The formation of these SAMs is a critical technique for functionalizing gold surfaces, including gold nanoparticles (AuNPs) and gold-coated sensors. researchgate.netnih.gov The PEG4 spacer in this compound serves to increase the hydrophilicity of the surface and reduces non-specific protein binding, while the terminal azide group is projected away from the surface. precisepeg.com This exposed azide is then available for subsequent modification via CuAAC or SPAAC, allowing for the specific and oriented immobilization of biomolecules or other probes onto the gold surface. nih.gov The stability of the Au-S bond ensures the robustness of the functionalized surface. sigmaaldrich.com

Table 3: Chemical Compounds Mentioned

| Compound Name | Abbreviation/Synonym | Role/Function |

|---|---|---|

| This compound | - | Heterobifunctional linker |

| Copper(II) Sulfate | CuSO₄ | Copper source for CuAAC catalyst nih.gov |

| Sodium Ascorbate | - | Reducing agent for CuAAC nih.gov |

| Dibenzocyclooctyne | DBCO | Strained alkyne for SPAAC medchemexpress.combiochempeg.com |

| Bicyclononyne | BCN | Strained alkyne for SPAAC medchemexpress.com |

| Maleimide | - | Electrophilic group for thiol conjugation lumiprobe.com |

| Acrylate | - | Electron-deficient ene for Thiol-Michael addition nih.gov |

| Vinyl Sulfone | - | Electron-deficient ene for Thiol-Michael addition nih.gov |

Disulfide Formation and Exchange Reactions in this compound Conjugation

The thiol (-SH) group of this compound is a versatile functional handle that primarily engages in disulfide bond formation and exchange reactions. These reactions are fundamental for conjugating the linker to cysteine residues in proteins or other thiol-containing molecules. The process is a form of nucleophilic substitution known as thiol-disulfide exchange.

The underlying mechanism involves the deprotonation of the thiol on this compound to form a more nucleophilic thiolate anion (S⁻). The rate of this reaction is dependent on the pH of the environment, with basic conditions favoring the formation of the reactive thiolate mdpi.com. This thiolate then attacks an existing disulfide bond on a target molecule (e.g., a protein's intramolecular disulfide) via an S_N2 mechanism nih.govnih.gov. The reaction proceeds through a transient and linear trisulfide transition state before resolving into a new, mixed disulfide bond linking the this compound to the target molecule and releasing a new free thiol mdpi.comnih.govnih.gov.

Conversely, the thiol group on this compound can react with an activated disulfide reagent, such as 5,5'-dithiobis-(2-nitrobenzoic acid) (Ellman's reagent) or pyridyl disulfides. ucl.ac.uk In this context, the thiolate from this compound attacks the disulfide, forming a stable disulfide bond and releasing a chromophoric leaving group, which allows for the quantification of the reaction. ucl.ac.uk

Thiol-disulfide exchange can also occur between two molecules of this compound, leading to the formation of a symmetrical homodimer linked by a disulfide bridge. This process is typically reversible in the presence of reducing agents like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP), which can cleave the disulfide bond and regenerate the free thiol. The dynamic and reversible nature of the disulfide bond is a key feature, often exploited in applications requiring cleavable linkages, such as drug delivery systems. researchgate.net

Table 1: Mechanistic Overview of Thiol Reactions for this compound

| Reaction Type | Reactant Partner | Resulting Linkage | Key Mechanistic Feature |

|---|---|---|---|

| Thiol-Disulfide Exchange | Protein Disulfide | Mixed Disulfide | Nucleophilic attack by thiolate on existing disulfide. mdpi.comnih.gov |

| Disulfide Formation | Oxidizing Agent (e.g., air, Cu²⁺) | Disulfide (Dimer) | Oxidation of two thiol groups. google.com |

| Conjugation | Pyridyl Disulfide | Mixed Disulfide | Exchange reaction releasing pyridine-2-thione. |

| Cleavage | Reducing Agent (e.g., DTT, TCEP) | Free Thiol | Reduction of the disulfide bond. nih.gov |

Orthogonal Reactivity and Chemoselectivity of this compound in Complex Research Environments

A defining feature of this compound is its orthogonal reactivity, which stems from the presence of two chemically distinct functional groups: an azide (-N₃) and a thiol (-SH). uzh.chthermofisher.com Orthogonality means that each group can react selectively with its specific partner without cross-reacting with the other group or its partner under a given set of conditions. uzh.chnih.gov This chemoselectivity is crucial for performing precise, multi-step or one-pot dual functionalizations of complex biomolecules, such as proteins or antibodies, in intricate biological environments. nih.govnih.gov

The azide group participates in bioorthogonal "click chemistry" reactions. rsc.org The two most prominent examples are:

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The azide reacts with a terminal alkyne in the presence of a copper(I) catalyst to form a stable 1,4-disubstituted triazole linkage. nih.govdiva-portal.org

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the potential toxicity of copper in living systems, the azide can react with a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), without the need for a metal catalyst. medchemexpress.combiorxiv.orgnih.govnih.gov This reaction is highly efficient under physiological conditions. rsc.orgnih.gov

The thiol group's reactivity is orthogonal to that of the azide. While the azide reacts with alkynes, the thiol reacts with specific electrophiles, most commonly:

Maleimides: The thiol undergoes a Michael addition reaction with the double bond of a maleimide to form a stable thioether bond. uzh.ch

Haloacetamides (e.g., iodoacetamides): The thiol displaces the halide in a nucleophilic substitution reaction. ucl.ac.uk

Disulfides: As detailed in the previous section, the thiol engages in disulfide exchange reactions. ucl.ac.uk

This mutual orthogonality allows for the sequential or simultaneous attachment of two different molecules or payloads. uzh.chnih.gov For instance, a researcher could first conjugate a biomolecule containing a maleimide group to the thiol end of this compound. After purification, a second molecule containing a DBCO group could be attached to the azide end via SPAAC. uzh.chnih.gov This capacity for site-specific, dual labeling makes this compound a powerful tool for constructing complex bioconjugates, such as antibody-drug conjugates (ADCs), PROTACs, or multifunctional imaging agents. nih.govmedchemexpress.com

Table 2: Orthogonal Reaction Partners for this compound

| Functional Group | Reaction Class | Specific Reactive Partner | Resulting Linkage | Orthogonality Principle |

|---|---|---|---|---|

| Azide (-N₃) | CuAAC | Terminal Alkyne (+ Cu(I)) | 1,2,3-Triazole | Does not react with thiols or maleimides. uzh.chthermofisher.com |

| SPAAC | Strained Alkyne (e.g., DBCO, BCN) | 1,2,3-Triazole | ||

| Thiol (-SH) | Michael Addition | Maleimide | Thioether | Does not react with azides or alkynes. rsc.orgnih.gov |

| Thiol-Disulfide Exchange | Disulfide (e.g., on a protein) | Disulfide |

Advanced Research Applications of Azido Peg4 Thiol in Bioconjugation and Biofunctionalization

Site-Specific Labeling and Covalent Modification of Biomolecules for Research Studies

Azido-PEG4-Thiol has emerged as a critical tool in bioconjugation, enabling the precise, site-specific modification of complex biomolecules. Its heterobifunctional nature, featuring a thiol group for covalent attachment to specific amino acid residues and an azide (B81097) group for bioorthogonal "click" chemistry, allows for a modular and highly efficient approach to labeling and modifying proteins, peptides, and nucleic acids for advanced research applications.

Functionalization of Proteins and Peptides (e.g., Antibody Conjugates, PROTAC Linkers)

The unique architecture of this compound makes it an exemplary linker for the synthesis of complex functional proteins and peptides. The thiol group can react specifically with the side chain of cysteine residues, which are often present in low abundance on protein surfaces, or can be introduced at specific sites through genetic engineering. ntu.edu.sg This allows for controlled, site-specific attachment. The azide terminus then serves as a versatile handle for introducing a second molecule of interest via highly efficient click chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). medchemexpress.com

Antibody-Drug Conjugates (ADCs): In the field of ADCs, linkers are a critical component that connects a monoclonal antibody to a potent cytotoxic payload. broadpharm.com Thiol-based conjugation is a widely used strategy. nih.gov While traditional maleimide-based linkers can suffer from instability, novel linker technologies are being developed to create more stable connections. nih.gov The this compound linker can be utilized in this context, where the thiol group attaches to cysteine residues on the antibody, often generated by reducing interchain disulfide bonds. The PEG4 spacer enhances solubility and the terminal azide allows for the subsequent attachment of a drug payload that has been modified with a corresponding alkyne or cyclooctyne (B158145) group. This modular approach facilitates the rapid assembly and testing of different antibody-payload combinations.

PROTAC Linkers: Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation by the proteasome. medchemexpress.comprecisepeg.com A PROTAC molecule consists of a ligand for the target protein and a ligand for an E3 ligase, joined by a chemical linker. medchemexpress.com this compound is frequently employed as a PEG-based PROTAC linker. medchemexpress.com The polyethylene (B3416737) glycol (PEG) chain is hydrophilic, which can improve the solubility and cell permeability of the PROTAC molecule. precisepeg.combiochempeg.com The linker's length and composition are critical for the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase, which ultimately determines the degradation efficiency. precisepeg.com The azide group on the linker facilitates the convenient connection of the two distinct ligand components using click chemistry, allowing for the combinatorial synthesis of PROTAC libraries to identify optimal degrader molecules. medchemexpress.comnih.gov

| Application Area | Role of this compound | Key Features Utilized | Research Objective |

|---|---|---|---|

| Antibody-Drug Conjugates (ADCs) | Linker between antibody and cytotoxic drug | Thiol for antibody conjugation; Azide for drug attachment via click chemistry; PEG spacer for solubility | Development of targeted cancer therapies with improved stability and therapeutic index. broadpharm.comnih.gov |

| PROTACs | Linker connecting target protein binder and E3 ligase ligand | PEG spacer for solubility and optimal ternary complex formation; Azide for modular synthesis via click chemistry. medchemexpress.com | Selective degradation of disease-causing proteins. precisepeg.com |

| Site-Specific Labeling | Bifunctional reagent for dual functionalization of cysteine residues | Thiol for covalent attachment to cysteine; Azide for subsequent click reaction with a probe. ntu.edu.sg | Probing protein structure and function with fluorescent dyes or other reporters. ntu.edu.sg |

Conjugation to Nucleic Acids and Oligonucleotides for Molecular Probes

The precise modification of nucleic acids and oligonucleotides is fundamental for developing molecular probes for diagnostics and basic research. This compound serves as a versatile linker for this purpose. While direct conjugation via the thiol is possible, a common strategy involves first synthesizing an oligonucleotide with a primary amine group. This amino-modified oligo can then be reacted with an N-hydroxysuccinimide (NHS) ester derivative of Azido-PEG4-acid to introduce the azide-PEG4 moiety. genelink.com

Alternatively, the thiol group of this compound can be used for conjugation to oligonucleotides that have been modified with a thiol-reactive group, such as a maleimide (B117702). The terminal azide group is then available for click chemistry. This allows for the efficient and regioselective conjugation of the oligonucleotide to a wide variety of molecules, including fluorophores, quenchers, or other biomolecules, that have been functionalized with a terminal alkyne. genelink.com This method is instrumental in the construction of custom qPCR probes, antisense oligos, and probes for in situ hybridization. biomers.net The PEG4 spacer improves the aqueous solubility of the resulting conjugate and provides spatial separation between the oligonucleotide and the attached label, which can be crucial for minimizing steric hindrance and maintaining the functionality of both components.

Functionalization of Nanomaterials and Nanosystems for Advanced Research Platforms

The surface chemistry of nanomaterials dictates their interaction with biological systems. This compound is an ideal surface modification agent, providing a robust anchor to certain nanoparticle surfaces via its thiol group while presenting a reactive azide group for subsequent biofunctionalization. This dual functionality is leveraged to create sophisticated nanomaterials for a range of research applications.

Surface Modification of Gold Nanoparticles and Quantum Dots with this compound

Gold Nanoparticles (AuNPs): Gold nanoparticles are widely used in biosensing and bioimaging due to their unique optical and electronic properties. nih.gov The surface of AuNPs can be easily functionalized using molecules containing thiol groups, which form strong covalent bonds with gold. nih.govnih.gov this compound is used to form a self-assembled monolayer on the AuNP surface. This modification serves several purposes: the PEG linker provides a hydrophilic shell that prevents aggregation in high-ionic-strength solutions and reduces non-specific protein adsorption, enhancing biocompatibility. nih.govresearchgate.net The terminal azide group acts as a versatile platform for the attachment of various biologically relevant ligands (e.g., peptides, antibodies, fluorescent dyes) via click chemistry. nih.govscholaris.ca This strategy allows for the creation of multifunctional AuNPs for applications such as cellular tracking and targeted delivery. nih.gov

Quantum Dots (QDs): Quantum dots are semiconductor nanocrystals whose fluorescence properties make them powerful tools for cellular imaging. howarthgroup.org To be used in biological systems, hydrophobic as-synthesized QDs must be rendered water-soluble and biocompatible. nih.gov This is often achieved through ligand exchange, where the native hydrophobic ligands are replaced with bifunctional molecules containing a thiol group to anchor to the QD surface. nih.govrsc.org this compound can be used in this process. The thiol group binds to the QD surface, while the PEG chain provides aqueous stability and the azide terminus allows for covalent modification with targeting moieties or other functional molecules. howarthgroup.orgnih.gov This approach enables the development of compact, stable, and functional QDs for advanced cellular imaging and sensing applications.

| Nanomaterial | Functionalization Strategy | Resulting Properties | Research Platform |

|---|---|---|---|

| Gold Nanoparticles (AuNPs) | Thiol group covalently binds to the gold surface, forming a self-assembled monolayer. nih.gov | Increased stability, biocompatibility, and a reactive azide surface for click chemistry. nih.gov | Cellular probes, biosensors, and targeted delivery agents. nih.gov |

| Quantum Dots (QDs) | Ligand exchange where the thiol group displaces hydrophobic ligands on the QD surface. nih.gov | Water solubility, reduced nonspecific binding, and a bioorthogonal handle for conjugation. howarthgroup.org | Targeted cellular imaging and fluorescence resonance energy transfer (FRET) studies. howarthgroup.org |

Integration into Polymeric Nanoparticles and Liposomes for Targeted Delivery Research

Liposomes: Liposomes are vesicles composed of lipid bilayers that are widely used as drug delivery vehicles. researchgate.netrsc.org A key strategy to improve their in vivo performance is PEGylation—the attachment of PEG chains to the liposome surface. nih.gov This creates a hydrophilic layer that reduces clearance by the mononuclear phagocyte system, thereby prolonging circulation time. nih.gov this compound can be incorporated into liposome formulations, typically by including a lipid that has been pre-conjugated to the thiol moiety. The azide groups presented on the liposome surface can then be used for active targeting. monash.edu By conjugating targeting ligands such as antibodies or folic acid via click chemistry, these liposomes can be directed to specific cells or tissues, enhancing drug delivery efficacy and minimizing off-target effects. monash.edunih.gov

Polymeric Nanoparticles: Similar principles apply to the functionalization of polymeric nanoparticles. This compound can be incorporated during or after nanoparticle synthesis. The thiol group can react with functional groups on the polymer, or the entire molecule can be part of a copolymer used in the nanoparticle formulation. The resulting azide-functionalized, PEGylated nanoparticles exhibit enhanced stability and circulation times. The azide surface serves as a platform for attaching targeting molecules, enabling the development of advanced drug delivery systems for research into targeted therapies.

Engineering of Hydrogel Systems and Advanced Biomaterials for Research Applications

Hydrogels are water-swollen polymer networks that are extensively used in tissue engineering and controlled drug delivery due to their biocompatibility and tunable properties. google.com Poly(ethylene glycol) (PEG) is a common component of hydrogels used in biomedical applications. google.com this compound can be integrated into hydrogel systems to impart bio-functionality.

The formation of these hydrogels often relies on "click" chemistry reactions, such as thiol-ene or thiol-epoxy reactions. nih.govnih.govresearchgate.net In a thiol-ene hydrogel system, a multi-arm PEG macromer functionalized with an alkene (e.g., norbornene) can be crosslinked with a dithiol-containing molecule. nih.govkinampark.com this compound can be incorporated as one of the thiol components in the precursor solution. During polymerization, the thiol group will covalently integrate into the hydrogel network, while the azide group will remain unreacted and distributed throughout the hydrogel matrix.

These pendant azide groups serve as bioorthogonal handles for post-fabrication modification of the hydrogel. Bioactive molecules, such as peptides containing cell adhesion motifs (e.g., RGD) or growth factors that have been modified with an alkyne, can be covalently immobilized within the hydrogel scaffold. This allows for the creation of "smart" biomaterials that can present specific biological cues to encapsulated cells, thereby directing their behavior, such as differentiation or proliferation, for tissue engineering research. nih.gov

Development of Molecular Probes and Sensors in Chemical Biology Research

The heterobifunctional structure of this compound makes it a highly valuable linker for the rational design and construction of advanced molecular probes and sensors. Its two distinct terminal groups—a thiol (-SH) and an azide (-N3)—can be addressed with orthogonal chemical reactions, allowing for the precise assembly of complex biomolecular architectures on surfaces. This capability is fundamental in creating sophisticated tools for detecting and quantifying biological molecules and processes with high sensitivity and specificity.

The primary strategy involves a two-step process. First, the thiol group serves as a robust anchor to immobilize the linker onto a substrate, most commonly a gold surface. The strong affinity between sulfur and gold forms a stable gold-thiolate bond, leading to the creation of a self-assembled monolayer (SAM). nih.govnih.gov This process provides a well-defined and oriented molecular layer, which is a critical foundation for a reliable sensor. The polyethylene glycol (PEG) spacer enhances the antifouling properties of the surface, minimizing the non-specific adsorption of proteins and other biomolecules from complex biological samples, thereby improving the sensor's signal-to-noise ratio. broadpharm.commdpi.com

Second, the terminal azide group functions as a versatile handle for bioorthogonal "click chemistry." medchemexpress.comthermofisher.com Specifically, it can undergo a highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC) with a molecule containing a complementary alkyne group. medchemexpress.comthermofisher.com This allows for the covalent attachment of a wide array of functional molecules, such as fluorescent dyes, redox reporters, or biological recognition elements (e.g., peptides, oligonucleotides), to the surface-anchored linker.

Fluorescent Probes for Bio-imaging and Detection

This compound is instrumental in the fabrication of surface-tethered fluorescent probes. In this application, an alkyne-modified fluorophore is covalently attached to the azide terminus of the surface-immobilized linker via click chemistry. The resulting probe can be used to detect specific analytes or monitor enzymatic activity at a surface. For example, a probe designed to detect thiols might feature a fluorophore whose emission is quenched. mdpi.com Upon reaction with a thiol-containing analyte, a chemical transformation occurs that restores fluorescence, providing a "turn-on" signal. The choice of fluorophore can be tailored for specific applications, covering a wide spectral range. broadpharm.commdpi.com

The table below details examples of fluorophore classes that can be functionalized with an alkyne group for attachment to this compound-modified surfaces.

| Fluorophore Class | Typical Excitation Max (nm) | Typical Emission Max (nm) | Potential Application in Probes |

|---|---|---|---|

| Coumarin | 350-450 | 430-500 | Detection of enzymatic activity, ions |

| Fluorescein | ~494 | ~517 | pH sensing, labeling of biomolecules broadpharm.com |

| Rhodamine | 540-570 | 560-600 | Ratiometric sensing, live-cell imaging mdpi.com |

| BODIPY | 490-650 | 510-680 | Detection of reactive oxygen species, thiols nih.gov |

Electrochemical Sensors for Sensitive Analyte Quantification

In the field of electrochemistry, this compound facilitates the development of highly sensitive biosensors for detecting targets ranging from small molecules to proteins. nih.gov The assembly process begins with the formation of a mixed SAM on a gold electrode, where this compound is co-immobilized with a diluent molecule like 6-mercapto-1-hexanol (MCH) to control probe density and minimize fouling. nih.gov

Subsequently, an alkyne-functionalized recognition element, such as a specific DNA aptamer or a peptide, is "clicked" onto the azide-terminated surface. nih.govresearchgate.net The binding of the target analyte to this recognition element alters the local environment at the electrode surface. This change can be measured using various electrochemical techniques. For instance, in electrochemical impedance spectroscopy (EIS), target binding can increase the charge-transfer resistance at the electrode surface, providing a quantifiable signal that correlates with the analyte concentration. nih.gov This approach enables the creation of reagentless and highly specific sensing platforms.

The following table outlines the typical components and methodologies used in constructing such electrochemical sensors.

| Component | Material/Molecule Example | Function |

|---|---|---|

| Electrode | Gold (Au) | Conductive substrate for SAM formation nih.gov |

| Linker | This compound | Anchors recognition element to the electrode |

| Recognition Element | Alkyne-modified DNA Aptamer | Binds specifically to the target analyte nih.gov |

| Target Analyte | Protein (e.g., Retinol Binding Protein-4) | Molecule to be detected and quantified nih.gov |

| Detection Technique | Electrochemical Impedance Spectroscopy (EIS) | Measures changes in electrical properties upon target binding nih.gov |

Applications of Azido Peg4 Thiol in Surface Science and Material Engineering for Research Platforms

Fabrication of Biocompatible and Non-Fouling Surfaces Using Azido-PEG4-Thiol

The creation of surfaces that resist non-specific protein adsorption, known as non-fouling surfaces, is a primary challenge in the development of reliable biomedical devices and diagnostic platforms. This compound is instrumental in addressing this challenge through the formation of self-assembled monolayers (SAMs) on gold and other noble metal surfaces. The thiol group (-SH) of the molecule chemisorbs onto the metallic surface, forming a dense, well-ordered monolayer.

The polyethylene (B3416737) glycol (PEG) component of the linker is the key to its non-fouling properties. The hydrophilic and flexible PEG chains extend from the surface, creating a hydrated layer that sterically hinders the approach and adsorption of proteins and other biomolecules. This layer effectively mimics the glycocalyx of cells, rendering the surface "invisible" to biological components and thus enhancing its biocompatibility.

Research has demonstrated the effectiveness of PEG-thiol SAMs in reducing biofouling. For instance, studies using Quartz Crystal Microbalance with Dissipation (QCM-D) have quantified the reduction in protein adsorption on PEGylated surfaces compared to unmodified surfaces. The length of the PEG chain influences the anti-fouling efficacy, with longer chains generally providing better resistance to protein adsorption.

The azide (B81097) terminus of the this compound molecule remains available on the exterior of the SAM, providing a reactive handle for the subsequent covalent attachment of specific biomolecules, a feature that is leveraged in the applications discussed in the following sections.

Table 1: Impact of PEGylation on Non-Specific Protein Adsorption

| Surface Modification | Protein Adsorption (ng/cm²) | Reduction in Fouling (%) |

|---|---|---|

| Unmodified Gold | 250 | 0 |

| This compound SAM | 25 | 90 |

This table presents illustrative data based on typical findings in the field, demonstrating the significant reduction in non-specific protein adsorption upon the formation of an this compound self-assembled monolayer on a gold surface.

Covalent Surface Immobilization of Biological Ligands and Enzymes for Assay Development

The ability to covalently immobilize biological ligands and enzymes onto a surface with high specificity and retained activity is fundamental for the development of a wide range of bioassays. This compound serves as an ideal platform for such applications due to its terminal azide group, which is amenable to highly efficient and specific "click chemistry" reactions.

The most common click chemistry reaction used in this context is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). Biomolecules such as peptides, proteins, antibodies, and nucleic acids can be chemically modified to contain an alkyne group. When these alkyne-modified biomolecules are introduced to a surface functionalized with this compound, a stable triazole linkage is formed, covalently attaching the biomolecule to the surface.

This method of immobilization offers several advantages over traditional methods like physical adsorption or non-specific chemical cross-linking:

Specificity: The azide-alkyne reaction is highly specific, ensuring that the biomolecule is attached only at the desired location.

Orientation: Site-specific modification of the biomolecule with an alkyne group allows for controlled orientation upon immobilization, which is often crucial for maintaining biological activity, especially for enzymes and antibodies.

Stability: The resulting triazole linkage is chemically robust, leading to a stable and reusable surface.

Biocompatibility: The reaction conditions are mild and can be performed in aqueous buffers, preserving the structure and function of the immobilized biomolecule.

The PEG spacer in this compound also plays a crucial role by extending the immobilized biomolecule away from the surface, minimizing steric hindrance and improving its accessibility to target molecules in solution. This is particularly important for enzyme-based assays, where substrate access to the active site is critical.

Table 2: Comparison of Enzyme Immobilization Techniques

| Immobilization Method | Surface Functionalization | Enzyme Activity Retention (%) | Surface Stability |

|---|---|---|---|

| Physical Adsorption | Unmodified Gold | 30-50 | Low |

| Covalent (Click Chemistry) | This compound | 80-95 | High |

This table provides a comparative overview of enzyme immobilization techniques, highlighting the superior performance of covalent attachment via click chemistry on an this compound functionalized surface in terms of retaining enzyme activity and ensuring surface stability.

Role in Microarray and Biosensor Development for Research and Diagnostics

The precise control over surface chemistry afforded by this compound makes it a valuable component in the development of high-performance microarrays and biosensors for both research and diagnostic applications.

Microarrays: In the fabrication of protein and peptide microarrays, this compound functionalized surfaces allow for the ordered and covalent attachment of a high density of probes. The non-fouling background provided by the PEG linker significantly reduces non-specific binding of target molecules from complex samples like cell lysates or serum, leading to a higher signal-to-noise ratio and improved assay sensitivity. The uniform and controlled orientation of the immobilized probes enhances their binding efficiency and ensures reproducibility across the microarray.

Biosensors: this compound is widely employed in the development of various types of biosensors, including those based on surface plasmon resonance (SPR), quartz crystal microbalance (QCM), and electrochemical detection.

In SPR biosensors , the this compound linker is used to create a well-defined sensing surface on a gold chip. The covalent immobilization of capture molecules (e.g., antibodies, aptamers) via click chemistry ensures a stable and regenerable sensor surface. The non-fouling properties of the PEG linker are critical for minimizing false-positive signals from complex biological samples.

In QCM biosensors , the mass-sensitive quartz crystal is functionalized with this compound to create a stable baseline. The specific binding of target analytes to the immobilized ligands results in a measurable change in frequency, allowing for real-time and label-free detection.

In electrochemical biosensors , this compound can be used to modify electrode surfaces. The covalent attachment of enzymes or redox-active probes allows for the development of sensitive assays for a variety of analytes. The PEG layer can also help to prevent electrode fouling, which is a common issue in electrochemical sensing.

The versatility of this compound in creating well-defined, biocompatible, and reactive surfaces has significantly contributed to the advancement of microarray and biosensor technologies, enabling more sensitive, specific, and reliable detection of biological molecules.

Table 3: Performance Characteristics of Biosensors Utilizing this compound

| Biosensor Type | Key Feature with this compound | Limit of Detection (LOD) | Signal-to-Noise Ratio |

|---|---|---|---|

| Surface Plasmon Resonance (SPR) | Covalent & Oriented Ligand Immobilization | pM to nM range | High |

| Quartz Crystal Microbalance (QCM) | Stable, Non-Fouling Sensing Layer | ng/cm² range | High |

| Electrochemical | Reduced Electrode Fouling | fM to pM range | Very High |

This table summarizes the enhanced performance characteristics of different biosensor platforms that incorporate this compound for surface functionalization, demonstrating its role in achieving low limits of detection and high signal-to-noise ratios.

Analytical and Spectroscopic Characterization Techniques for Azido Peg4 Thiol Derivatives in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H-NMR, ¹³C-NMR of functional groups)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of Azido-PEG4-Thiol and its derivatives. Both proton (¹H-NMR) and carbon-13 (¹³C-NMR) spectroscopy provide detailed information about the molecular framework, confirming the presence and connectivity of the azide (B81097), polyethylene (B3416737) glycol (PEG), and thiol moieties.

In ¹H-NMR spectra of PEG derivatives, the repeating ethylene (B1197577) glycol units typically show a characteristic strong singlet peak around 3.5-3.65 ppm. mdpi.com The protons on the methylene (B1212753) group adjacent to the azide function (CH₂-N₃) are deshielded and appear as a distinct triplet at approximately 3.39 ppm. mdpi.com Similarly, the methylene protons next to the sulfur atom, such as in a thioacetate (B1230152) or a protected thiol group, can be identified in specific regions of the spectrum. For instance, in an α-azide-ω-thioacetate PEG, the introduction of the thioacetate is confirmed by NMR analysis. researchgate.net In an α-amine-ω-thiol PEG derivative, the protons on the carbon adjacent to the thiol group (CH₂-SH) appear at about 2.67 ppm, while the thiol proton (SH) itself can be seen as a triplet around 1.56 ppm. mdpi.com

¹³C-NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The carbon atom directly attached to the azide group (CH₂-N₃) shows a characteristic signal at approximately 50.66 ppm. mdpi.com The carbons of the PEG backbone resonate around 70 ppm. Complete reduction of the azide group to an amine is confirmed by the disappearance of the signal at 50.66 ppm and the appearance of new signals corresponding to the amine-adjacent carbons. researchgate.net These precise chemical shifts allow researchers to verify the successful installation of both terminal functional groups and the integrity of the PEG spacer. nih.govlumiprobe.com

Table 1: Representative ¹H-NMR Chemical Shifts for Azido-PEG-Thiol Derivatives

| Functional Group | Proton Assignment | Approximate Chemical Shift (δ ppm) |

|---|---|---|

| Azide | CH₂-N₃ | 3.39 |

| PEG Backbone | O-CH₂-CH₂-O | 3.50-3.65 |

| Thiol | CH₂-SH | 2.67 |

| Thiol | SH | 1.56 |

Data is based on derivatives and may vary slightly based on solvent and specific compound structure. mdpi.com

Table 2: Representative ¹³C-NMR Chemical Shifts for Azido-PEG-Thiol Derivatives

| Functional Group | Carbon Assignment | Approximate Chemical Shift (δ ppm) |

|---|---|---|

| Azide | CH₂-N₃ | 50.66 |

| PEG Backbone | O-CH₂-CH₂-O | ~70 |

| Thiol | CH₂-SH | 24.5 |

Data is based on derivatives and may vary slightly based on solvent and specific compound structure. mdpi.com

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are powerful techniques for identifying the key functional groups present in this compound. This method works by detecting the absorption of infrared radiation by specific molecular vibrations. The azide and thiol groups have characteristic absorption bands that appear in distinct regions of the IR spectrum.

The most prominent feature in the FTIR spectrum of an azido-containing PEG linker is the strong, sharp antisymmetric stretching vibration (ν_as) of the azide group (N₃). This peak typically appears around 2100 cm⁻¹. nih.gov This region of the spectrum is often free from other common vibrational modes, making the azide peak an excellent diagnostic marker for confirming the successful incorporation of the azide moiety. nih.gov The disappearance of this peak is a clear indicator that the azide has successfully reacted, for instance, in a click chemistry reaction. mdpi.com

The thiol (S-H) stretching vibration is characteristically weak and appears at approximately 2550 cm⁻¹. researchgate.net Its detection can sometimes be challenging due to its low intensity, but its presence is a key confirmation of the thiol terminus. In derivatives where the thiol is protected as a thioacetate, the carbonyl (C=O) stretch of the thioester group will be visible around 1692 cm⁻¹. mdpi.com FTIR is routinely used to monitor the progress of synthesis; for example, the conversion of a terminal bromide to an azide is followed by observing the disappearance of C-Br stretches (around 600 cm⁻¹) and the concurrent emergence of the strong azide peak at 2100 cm⁻¹.

Table 3: Characteristic IR/FTIR Absorption Frequencies

| Functional Group | Vibrational Mode | Characteristic Frequency (cm⁻¹) |

|---|---|---|

| Azide (N₃) | Antisymmetric Stretch | ~2100 |

| Thiol (S-H) | Stretch | ~2550 |

| Thioester (C=O) | Stretch | ~1692 |

Data sourced from analyses of azido (B1232118) and thiol-containing compounds. mdpi.comresearchgate.net

Mass Spectrometry (MS) for Confirmation of Molecular Integrity and Identification of Reaction Products

Mass spectrometry (MS) is a critical analytical technique used to confirm the molecular weight and, therefore, the molecular integrity of this compound and its derivatives. It provides a precise mass-to-charge ratio (m/z) of the parent molecule, which can be compared against the calculated theoretical mass. This confirmation is a crucial quality control step, with some protocols requiring re-synthesis if the observed molecular weight deviates by more than 0.1% from the expected value.

Various MS techniques are employed, including Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), which couple separation with detection for enhanced purity and identity analysis. lumiprobe.comlumiprobe.com For larger molecules, such as proteins that have been conjugated with the this compound linker, soft ionization techniques like Electrospray Ionization (ESI-MS) are used. researchgate.net Analysis of the resulting bioconjugate by ESI-MS will show a mass shift corresponding to the addition of the linker, providing definitive evidence that the conjugation reaction was successful. Deconvoluted ESI-TOF (Time-of-Flight) spectra can clearly distinguish between the unmodified protein and the newly formed, heavier product. researchgate.net

Chromatographic Methods for Purity Assessment and Reaction Progress Monitoring (e.g., Thin-Layer Chromatography, High-Performance Liquid Chromatography, Size-Exclusion Chromatography)

Chromatographic methods are fundamental to the purification and analysis of this compound, allowing for the separation of the desired product from starting materials, reagents, and byproducts.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method used to monitor the progress of a chemical reaction in real-time. researchgate.net A small aliquot of the reaction mixture is spotted on a TLC plate, which is then developed in an appropriate solvent system. The separation of spots, often visualized under UV light, indicates the consumption of starting materials and the formation of the product. For example, the completion of a coupling reaction to add a p-nitrophenyl (PNP) ester can be confirmed by TLC with UV visualization at 254 nm.

High-Performance Liquid Chromatography (HPLC): HPLC, particularly Reverse-Phase HPLC (RP-HPLC), is the gold standard for assessing the final purity of the this compound linker. The compound is passed through a column (e.g., a C18 column), and its elution is monitored by a detector (e.g., UV at 214 nm). The purity is determined by the percentage of the total peak area that corresponds to the product peak. A purity of ≥95% is a common specification. HPLC is also used to purify the final product, often using a gradient of solvents like acetonitrile (B52724) and water, to effectively separate impurities. rsc.org

Size-Exclusion Chromatography (SEC): SEC, also known as gel filtration chromatography, separates molecules based on their hydrodynamic size. This technique is particularly valuable for purifying bioconjugates, such as proteins that have been modified with this compound. The PEGylated protein is significantly larger than the unreacted linker and reagents, allowing it to elute earlier from the SEC column. tandfonline.com SEC is therefore an effective final purification step to remove any excess, unreacted linker after the bioconjugation reaction is complete. nih.gov It can also be used to detect the formation of dimers, which can occur through the oxidation of thiol groups to form disulfide bonds. researchgate.net

Table 4: Overview of Chromatographic Methods

| Technique | Primary Application | Key Information Provided |

|---|---|---|

| Thin-Layer Chromatography (TLC) | Reaction Monitoring | Qualitative assessment of reaction completion. researchgate.net |

| High-Performance Liquid Chromatography (HPLC) | Purity Assessment & Purification | Quantitative purity value (e.g., >95%); separation of final product from impurities. rsc.org |

Gel Electrophoresis (e.g., SDS-PAGE) for Confirmation of Bioconjugation Efficiency

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is a widely used technique to verify the successful conjugation of this compound (or a derivative) to a protein. This method separates proteins based on their molecular weight.

When a protein is successfully conjugated to a PEG linker, its total molecular weight increases. This increase results in a noticeable "band shift" on the SDS-PAGE gel, where the conjugated protein migrates more slowly than the unmodified protein, appearing as a band higher up on the gel. uzh.ch This gel-shift assay provides clear, visual confirmation of the bioconjugation efficiency. For instance, after reacting an azido-functionalized protein with a PEG molecule, the appearance of a new, higher molecular weight band confirms that the azide group was present and reactive. researchgate.netuzh.ch This method is a straightforward and effective way to assess the outcome of a PEGylation reaction and confirm that the desired modification has occurred. nih.govrsc.org

Theoretical and Computational Studies on Azido Peg4 Thiol Reactivity and Conformation

Computational Modeling and Quantum Chemical Analysis of Click Chemistry Reaction Pathways

The azide (B81097) moiety of Azido-PEG4-Thiol is primarily utilized in "click chemistry" reactions, which are prized for their high efficiency, specificity, and biocompatibility. nih.govrsc.org Computational modeling and quantum chemical analyses have been instrumental in elucidating the mechanisms and kinetics of these reaction pathways. The two main pathways are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). medchemexpress.commedchemexpress.comacs.org

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the cycloaddition of the azide with a terminal alkyne, catalyzed by a copper(I) species, to form a stable 1,4-disubstituted 1,2,3-triazole ring. rsc.orgacs.orgresearchgate.net Computational studies have been crucial in understanding the reaction mechanism, which is more complex than a simple concerted cycloaddition. researchgate.net Quantum chemical calculations have shown that the copper catalyst dramatically lowers the activation energy barrier compared to the uncatalyzed thermal reaction, accelerating the process by a factor of up to 10⁷. researchgate.net Density Functional Theory (DFT) calculations have helped to characterize the key intermediates, such as copper-acetylide complexes, and transition states, confirming the regioselectivity for the 1,4-isomer. researchgate.net The catalytic cycle, as detailed by computational models, involves the formation of a copper acetylide, which then reacts with the azide in a stepwise manner. researchgate.net

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the potential cytotoxicity of the copper catalyst in living systems, SPAAC was developed. acs.orgnih.gov This pathway uses a strained cyclooctyne (B158145) derivative (e.g., DBCO, BCN) that reacts with the azide without the need for a catalyst. medchemexpress.comnih.gov The reaction is driven by the release of ring strain in the alkyne. acs.org Computational studies, often using DFT methods like MPWB1K, have been employed to analyze the mechanism and predict reaction kinetics. researchgate.net These studies show a direct correlation between the degree of ring strain in the cycloalkyne and the activation energy of the reaction; higher strain leads to a lower activation barrier and faster kinetics. nih.govresearchgate.net For instance, molecular electron density theory (MEDT) has been used to study the zwitterionic, one-step mechanism of these reactions. researchgate.net

The following table summarizes representative activation barriers for different azide-alkyne cycloaddition pathways, illustrating the influence of the catalyst and ring strain.

| Reaction Pathway | Reactants | Computational Method | Calculated Activation Barrier (kcal/mol) | Key Finding |

| Thermal Cycloaddition | Phenyl Azide + Cyclohexyne | DFT | ~28 kcal/mol | High activation energy, leading to slow reaction and a mix of isomers. researchgate.net |

| CuAAC | Azide + Terminal Alkyne | DFT | ~17 kcal/mol | The copper catalyst significantly lowers the activation barrier, increasing the reaction rate by orders of magnitude. researchgate.net |

| SPAAC | Phenyl Azide + Strained Cycloalkynes (C5-C9) | MPWB1K | -4.2 to 19.9 kcal/mol | Activation energy is inversely correlated with the ring strain of the cycloalkyne. researchgate.net |

This table is illustrative and compiles data from computational studies on model systems to show general trends in reactivity.

Molecular Dynamics Simulations of PEG Chain Conformation and Flexibility in this compound Conjugates

In aqueous solutions, PEG chains are highly mobile and can adopt a vast number of conformations. nih.gov X-ray analysis and simulations have shown that PEG can exist in structures ranging from random coils to more ordered helical arrangements, where ether oxygens form hydrogen bonds with water molecules. biopharminternational.com This hydration shell contributes to the large hydrodynamic volume of PEGylated molecules. biopharminternational.com

MD simulations of PEG-containing bioconjugates reveal several key features:

Conformational Flexibility: The ethylene (B1197577) oxide units exhibit rapid conformational changes, primarily through rotation around the C-C and C-O bonds. This flexibility allows the linker to act as a dynamic spacer, enabling the conjugated molecules to orient themselves favorably for binding interactions while minimizing steric hindrance.

Hydrodynamic Radius: The flexibility and hydration of the PEG chain give it a large effective size in solution, which can mask the surface of a conjugated protein from proteases or antibodies. biopharminternational.com

Potential for Entanglement: While flexibility is often beneficial, simulations have also shown that longer or more flexible PEG linkers can sometimes lead to ligand entanglement or shrouding, which may reduce the efficiency of multivalent binding events. researchgate.net

Computational studies have quantified the conformational space sampled by PEG linkers. For example, MD simulations have shown that a PEG13 spacer can sample a conformational volume significantly larger than that of a rigid linker, which can be crucial for the formation of ternary complexes, such as in PROTACs. While specific data for PEG4 is less common in high-impact literature, the principles derived from studies on other PEG derivatives are directly applicable. The flexibility of the PEG4 chain is a key parameter that influences the distance and relative orientation between the molecules it connects.

| PEG Linker Property | Observation from Theoretical/Simulation Studies | Significance in Bioconjugation |

| Conformation in Water | Adopts structures from random coils to helical elements with associated water molecules. biopharminternational.com | Enhances hydrophilicity and creates a large hydrodynamic volume. biopharminternational.com |

| Chain Mobility | High rotational freedom around single bonds allows the chain to be highly flexible and dynamic. nih.gov | Reduces steric hindrance during conjugation and allows tethered molecules to find optimal binding orientations. |

| Entropic Penalties | PEG linkers can reduce the entropic penalties associated with the formation of protein-protein complexes. | Facilitates the assembly of multi-component systems, such as PROTAC-mediated complexes. |

| Length Dependence | Shorter PEG linkers can be more effective in certain multivalent binding scenarios by preventing ligand entanglement. researchgate.net | The optimal linker length must be tuned for each specific application to maximize binding efficacy. researchgate.net |

Development of Predictive Models for Bioconjugation Efficiency and Specificity of this compound

Predicting the outcome of a bioconjugation reaction is a key goal of theoretical studies. While a single, universal predictive model for this compound does not exist, computational approaches provide frameworks and identify key parameters that allow for the development of predictive principles for both the azide and thiol ends of the molecule.

Predicting Azide Reactivity: For click chemistry reactions, predictive models are based on the kinetic data derived from quantum chemical calculations. The efficiency of a CuAAC or SPAAC reaction can be predicted by considering:

Activation Energy: As calculated by methods like DFT, a lower activation energy barrier correlates directly with a faster reaction rate and higher efficiency under given conditions. researchgate.netresearchgate.net

Steric Accessibility: Models can assess the steric hindrance around the azide and alkyne groups. The flexibility of the PEG4 linker helps mitigate steric clashes, and MD simulations can be used to predict the probability of the reactive groups achieving a suitable orientation for reaction.

Solvent Effects: Computational models can incorporate solvent effects to predict how the reaction environment will influence kinetics.

Predicting Thiol Reactivity: The thiol group is most commonly reacted with maleimide-functionalized molecules to form a stable thioether bond. nih.govacs.orgtandfonline.com The efficiency of this reaction is highly predictable based on:

pH Dependence: The thiol-maleimide reaction is highly dependent on pH. The thiol must be deprotonated to the more nucleophilic thiolate anion to react efficiently. Predictive models incorporate the pKa of the thiol group to determine the optimal pH for the reaction (typically pH 6.5-7.5).

Specificity: The high selectivity of the thiol-maleimide reaction for cysteine residues over other amino acids (with the exception of a few specific cases) makes its specificity highly predictable. acs.org Bioorthogonal reactions involving the thiol are designed to have minimal cross-reactivity with native functional groups. wur.nl

By combining kinetic parameters from quantum mechanics, conformational dynamics from MD simulations, and environmental factors like pH, it is possible to build predictive models that guide the design of bioconjugation experiments. These models help researchers select the appropriate reaction chemistry (e.g., CuAAC vs. SPAAC), optimize linker length, and define reaction conditions to maximize the yield and specificity of the desired conjugate. nih.govresearchgate.net

| Parameter | Influence on Bioconjugation Efficiency | Modeling Approach |

| Reaction Kinetics | Determines the speed and completion of the conjugation reaction. | Quantum mechanics (e.g., DFT) to calculate activation energies. researchgate.netresearchgate.net |

| Linker Flexibility | Affects steric hindrance and the effective distance between conjugated molecules. | Molecular Dynamics (MD) simulations to explore conformational space. |

| Linker Length | A critical factor in multivalent binding and the formation of ternary complexes. researchgate.net | Comparative MD simulations and binding free energy calculations. |

| pH and Solvent | Crucial for thiol-maleimide reactions and can influence CuAAC catalyst stability. | pKa calculations and continuum solvent models. |

| Steric Hindrance | Can prevent reactive groups from approaching each other, lowering yield. | Docking simulations and conformational analysis. |

Future Perspectives and Emerging Research Directions for Azido Peg4 Thiol

Integration of Azido-PEG4-Thiol in Multicomponent and Cascade Reaction Systems

The dual functionality of this compound makes it an ideal candidate for integration into multicomponent reactions (MCRs) and cascade reaction sequences, which are powerful strategies for rapidly generating molecular diversity and complexity from simple starting materials. beilstein-journals.orgnih.gov MCRs, where three or more reagents combine in a single step, offer significant advantages in terms of efficiency and atom economy. beilstein-journals.org The azide (B81097) group of this compound can participate in well-established MCRs, such as the Ugi-azide reaction, to create libraries of complex molecules, including tetrazoles, which are important in medicinal chemistry. beilstein-journals.org

The thiol group, on the other hand, can be employed in thiol-ene or thiol-yne "click" reactions, which are known for their high efficiency and orthogonality. rsc.orgmdpi.com This opens up the possibility of designing novel MCRs or one-pot sequential reactions where the azide and thiol moieties react with different partners under compatible conditions. For instance, a proposed cascade could first involve a thiol-ene Michael addition, followed by a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to append another molecular entity.

Future research will likely focus on developing novel MCRs that explicitly utilize both the azide and thiol functionalities of linkers like this compound. This could lead to the streamlined synthesis of complex bioconjugates, such as antibody-drug conjugates (ADCs) or Proteolysis Targeting Chimeras (PROTACs), where the linker is assembled in a one-pot fashion with the targeting ligand and the payload.

Table 1: Potential Multicomponent and Cascade Reactions Involving this compound

| Reaction Type | Reactive Group Utilized | Potential Application | Key Advantages |

|---|---|---|---|

| Ugi-Azide MCR | Azide | Rapid synthesis of diverse small molecule libraries for drug screening. | High atom economy, operational simplicity, and access to complex scaffolds. |

| Sequential Thiol-Ene/CuAAC | Thiol and Azide | Construction of precisely defined bifunctional materials or bioconjugates. | Orthogonal reactivity allows for controlled, stepwise functionalization. |

Advancements in Controlled and Stimuli-Responsive Conjugation Strategies Utilizing this compound

A significant area of future development lies in creating more sophisticated and controllable conjugation strategies using this compound. The distinct reactivity of the thiol and azide groups allows for precise, sequential functionalization. tamu.edu For example, the thiol can be selectively reacted with a maleimide-functionalized molecule, leaving the azide available for a subsequent bioorthogonal "click" reaction. taskcm.com

An emerging trend is the incorporation of stimuli-responsive linkers, which can be cleaved or activated by specific triggers such as light, pH, redox potential, or specific enzymes. nih.govrsc.org While this compound itself is not inherently stimuli-responsive, it can be conjugated to moieties that are. For instance, the thiol group could be used to attach a photocleavable cage, which, upon irradiation, reveals a new reactive group for further conjugation. Alternatively, the linker could be incorporated into systems containing azobenzene, a group sensitive to various stimuli including reduction, allowing for triggered release of a conjugated molecule in a specific biological environment like a tumor. rsc.org

Future research will focus on developing "smart" conjugation strategies where the reactivity of the thiol or the accessibility of the azide group is masked or protected until a specific biological or external stimulus is applied. This would enable spatiotemporal control over the formation of bioconjugates, which is highly desirable for applications in targeted drug delivery and advanced molecular imaging.

Table 2: Examples of Controlled and Stimuli-Responsive Strategies

| Strategy | Trigger | Reactive Group(s) Involved | Potential Application |

|---|---|---|---|

| Sequential Conjugation | Orthogonal Reagents | Thiol (e.g., with maleimide), then Azide (e.g., with alkyne) | Precise assembly of complex bioconjugates like ADCs or PROTACs. |

| Photo-activated Conjugation | UV/Visible Light | Thiol (via photocleavable protecting group) or Azide | Spatiotemporal control of biomolecule immobilization or activation in living cells. |

Exploration of Novel Bioorthogonal Applications and Methodologies in Chemical Biology

The azide moiety of this compound is a cornerstone of bioorthogonal chemistry, which involves reactions that can occur in living systems without interfering with native biochemical processes. nih.govmdpi.com The most common applications involve the copper-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloaddition reactions. medchemexpress.combiochempeg.comnih.gov However, the field of bioorthogonal chemistry is continuously expanding, and new reactions are being developed.

Future applications of this compound will likely involve its use in these next-generation bioorthogonal reactions. For example, the Staudinger ligation, a reaction between an azide and a phosphine, offers an alternative to cycloaddition reactions. nih.govresearchgate.net Furthermore, inverse-electron-demand Diels-Alder (IEDDA) reactions between tetrazines and strained alkenes are exceptionally fast and represent another avenue for bioorthogonal labeling where this compound could be used to introduce the azide handle. nih.gov

The dual functionality of this compound allows for the creation of novel chemical biology probes. For instance, the thiol group could be used to anchor the molecule to a gold nanoparticle or a quantum dot, while the azide group serves as a reactive handle for labeling specific biomolecules in a cell. taskcm.com This could facilitate the development of new tools for in-vivo imaging, glycan engineering, and activity-based protein profiling. nih.govresearchgate.net The application of such linkers in the synthesis of radiolabeled compounds for positron emission tomography (PET) is also a promising research direction. nih.govresearchgate.net

Table 3: Bioorthogonal Reactions and Applications for this compound

| Bioorthogonal Reaction | Complementary Partner | Key Features | Novel Application Area |

|---|---|---|---|

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Strained Alkyne (e.g., DBCO, BCN) | Copper-free, highly biocompatible. biochempeg.com | Live-cell imaging, in-vivo labeling. |

| Staudinger Ligation | Triarylphosphine | Traceless or non-traceless ligation, alternative to cycloadditions. nih.gov | Polysaccharide labeling on cell surfaces. |

Development of High-Throughput Screening Platforms and Methodologies Utilizing this compound Conjugates

The modular nature of this compound makes it highly suitable for the synthesis of large libraries of compounds for high-throughput screening (HTS), particularly in the field of targeted protein degradation with PROTACs. medchemexpress.combiochempeg.com PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. nih.gov The linker connecting the target-binding and ligase-binding moieties is a critical component, and PEG linkers are the most commonly used. biochempeg.com

This compound facilitates the modular assembly of PROTAC libraries. The azide and thiol ends can be used to "click" together various target binders and E3 ligase ligands, allowing for the rapid generation of a multitude of PROTAC candidates with varying linker lengths and attachment points. nih.gov This library-based approach is essential because the optimal linker is often target-dependent and discovered empirically.

Future research will see the integration of this modular synthesis approach with advanced HTS platforms. Methodologies such as mass spectrometry-based proteomics for quantifying protein degradation, dual-reporter systems expressing fluorescent or luminescent proteins, high-throughput flow cytometry, and Time-Resolved Förster Resonance Energy Transfer (TR-FRET) are being developed to rapidly screen PROTAC libraries. nih.govthermofisher.cn The ease of creating diverse PROTACs using linkers like this compound is a key enabler for these HTS campaigns, accelerating the discovery of novel therapeutics.

Table 4: High-Throughput Screening Methodologies for this compound Conjugates (e.g., PROTACs)

| HTS Methodology | Principle | Information Gained | Advantage for PROTAC Screening |

|---|---|---|---|

| Mass Spectrometry Proteomics | Label-free quantification of cellular protein levels after treatment. thermofisher.cn | Global, unbiased measurement of protein degradation, including off-targets. | High-throughput and accurate quantitation of target degradation. thermofisher.cn |

| Dual-Reporter Systems | Cells express a fusion protein of the target with a fluorescent/luminescent reporter. nih.gov | Degradation of the target protein is measured by a decrease in signal. | Enables rapid screening of large compound libraries in a cellular context. nih.gov |

| High-Throughput Flow Cytometry (HTFC) | Measures protein expression levels on or in individual cells using fluorescent antibodies. | Provides cell-by-cell analysis of protein degradation. | Allows for analysis of heterogeneous cell populations. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.